molecular formula C16H13F2N3O2S B12488243 5-(2,6-difluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

5-(2,6-difluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B12488243
M. Wt: 349.4 g/mol
InChI Key: XZIDTAPMZNSLAQ-UHFFFAOYSA-N
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Description

5-(2,6-difluorophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms and the prop-2-en-1-ylsulfanyl group in its structure suggests that it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-difluorophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,6-difluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.

    Attachment of the prop-2-en-1-ylsulfanyl group: This can be done through a thiol-ene reaction or a similar method.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Control of temperature, pressure, and solvent to optimize the reaction.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrido[2,3-d]pyrimidine core.

    Substitution: The fluorine atoms in the 2,6-difluorophenyl group can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Possible use in treating diseases due to its biological activity.

Industry

    Chemical Synthesis: Intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-(2,6-difluorophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione would depend on its specific interactions with molecular targets. Possible mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Fluorinated Aromatics: Compounds with fluorine atoms on aromatic rings.

    Thioethers: Compounds with sulfur atoms bonded to carbon chains.

Uniqueness

    Fluorine Substitution: The presence of fluorine atoms can significantly alter the compound’s reactivity and biological activity.

    Thioether Group: The prop-2-en-1-ylsulfanyl group may impart unique chemical properties, such as increased lipophilicity or reactivity.

Properties

Molecular Formula

C16H13F2N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

5-(2,6-difluorophenyl)-2-prop-2-enylsulfanyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C16H13F2N3O2S/c1-2-6-24-16-20-14-13(15(23)21-16)8(7-11(22)19-14)12-9(17)4-3-5-10(12)18/h2-5,8H,1,6-7H2,(H2,19,20,21,22,23)

InChI Key

XZIDTAPMZNSLAQ-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC2=C(C(CC(=O)N2)C3=C(C=CC=C3F)F)C(=O)N1

Origin of Product

United States

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